molecular formula C14H8ClN5O2 B1422392 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239728-32-5

8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B1422392
CAS No.: 1239728-32-5
M. Wt: 313.7 g/mol
InChI Key: COFUAXAFCGYALP-UHFFFAOYSA-N
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Description

8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that combines multiple functional groups, including a chlorophenyl group, an oxadiazole ring, and a triazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide.

    Cyclization to Form the Triazolopyridine Core: The intermediate product is then subjected to cyclization with 2-aminopyridine under acidic conditions to form the triazolopyridine core.

    Final Coupling Reaction: The final step involves coupling the oxadiazole and triazolopyridine intermediates under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and oxidized or reduced forms of the original compound.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It may be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal pathogens.

    Antiviral Agents: It has been investigated for its antiviral properties, particularly against viruses like influenza and herpes simplex.

    Anticancer Agents: Research has indicated that the compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for anticancer drug development.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

    Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer and antiviral activities.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

  • 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]quinoxaline
  • 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyrazine

Comparison:

  • Structural Differences: While these compounds share a similar core structure, variations in the heterocyclic rings (quinoxaline, pyrazine) can lead to differences in their chemical reactivity and biological activity.
  • Biological Activity: The presence of different heterocyclic rings can influence the binding affinity to various biological targets, potentially leading to differences in antimicrobial, antiviral, and anticancer activities.
  • Chemical Stability: The stability of these compounds under various conditions can vary, affecting their suitability for different applications.

Properties

IUPAC Name

8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN5O2/c15-9-5-3-8(4-6-9)11-16-13(22-19-11)10-2-1-7-20-12(10)17-18-14(20)21/h1-7H,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFUAXAFCGYALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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